molecular formula C13H17Cl3Si B12556059 (4-Benzylcyclohexyl)(trichloro)silane CAS No. 143226-33-9

(4-Benzylcyclohexyl)(trichloro)silane

Cat. No.: B12556059
CAS No.: 143226-33-9
M. Wt: 307.7 g/mol
InChI Key: NIAAYPJWFBUQJD-UHFFFAOYSA-N
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Description

(4-Benzylcyclohexyl)(trichloro)silane is an organosilicon compound characterized by the presence of a benzyl group attached to a cyclohexyl ring, which is further bonded to a silicon atom bearing three chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylcyclohexyl)(trichloro)silane typically involves the reaction of 4-benzylcyclohexanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:

4-Benzylcyclohexanol+TrichlorosilaneThis compound+H2O\text{4-Benzylcyclohexanol} + \text{Trichlorosilane} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Benzylcyclohexanol+Trichlorosilane→this compound+H2​O

Industrial production methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The reaction temperature is typically maintained between 50-100°C, and the reaction is monitored using gas chromatography to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylcyclohexyl)(trichloro)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

    Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

    Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the hydrosilylation reactions. The reactions are usually conducted at elevated temperatures (50-100°C) under an inert atmosphere.

    Hydrolysis: This reaction occurs readily in the presence of moisture or water, and it is typically carried out at ambient temperature.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, or thiolsilanes.

    Hydrosilylation: The major products are the hydrosilylated alkanes or alkenes.

    Hydrolysis: The major products are silanols and hydrochloric acid.

Scientific Research Applications

(4-Benzylcyclohexyl)(trichloro)silane has several applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of silicon-containing polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.

    Organic Synthesis:

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.

    Industry: It is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.

Mechanism of Action

The mechanism of action of (4-Benzylcyclohexyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds and the silicon-hydrogen bond. The silicon-chlorine bonds can undergo nucleophilic substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that activate the silicon center, allowing it to interact with various nucleophiles or electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon, commonly used in the production of high-purity silicon for the semiconductor industry.

    Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon, used in the synthesis of organosilicon compounds.

    Chlorodimethylsilane: Contains one chlorine atom and two methyl groups bonded to silicon, used as a reagent in organic synthesis.

Uniqueness

(4-Benzylcyclohexyl)(trichloro)silane is unique due to the presence of the benzylcyclohexyl group, which imparts distinct steric and electronic properties to the compound. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Properties

CAS No.

143226-33-9

Molecular Formula

C13H17Cl3Si

Molecular Weight

307.7 g/mol

IUPAC Name

(4-benzylcyclohexyl)-trichlorosilane

InChI

InChI=1S/C13H17Cl3Si/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

NIAAYPJWFBUQJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2=CC=CC=C2)[Si](Cl)(Cl)Cl

Origin of Product

United States

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